CC(N(C(OC(C)(C)C)=O)CC(O)=O)C
. This indicates that the molecule contains an isopropyl group, an amino group, an acetic acid group, and a Boc group.
The compound is typically synthesized in laboratory settings and has applications in various scientific fields including organic chemistry, biology, and pharmaceuticals. It is recognized for its role in protecting amines during chemical reactions, thus allowing for selective modifications of other functional groups within a molecule.
N-Boc-N-isopropylamino-acetic acid can be synthesized through a multi-step process:
N-Boc-N-isopropylamino-acetic acid features a unique molecular structure characterized by:
N-Boc-N-isopropylamino-acetic acid participates in several significant chemical reactions:
N-Boc-N-isopropylamino-acetic acid primarily acts as a protecting group for amines during organic synthesis.
By temporarily masking the reactivity of the amine group, it allows chemists to selectively perform reactions on other parts of the molecule without interference from the amine functionality.
The compound facilitates complex organic synthesis pathways by enabling selective reactions that would otherwise be hindered by reactive amines. Its stability under various conditions makes it a reliable choice for protecting groups in synthetic chemistry .
N-Boc-N-isopropylamino-acetic acid has a wide range of applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2